N-(benzylcarbamothioyl)-2,4-dichlorobenzamide
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Overview
Description
N-(benzylcarbamothioyl)-2,4-dichlorobenzamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by the presence of a benzylcarbamothioyl group attached to a 2,4-dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzylcarbamothioyl)-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with benzyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(benzylcarbamothioyl)-2,4-dichlorobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Complexation Reactions: The compound can form complexes with metal ions, which can be used in various catalytic processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides and thioureas.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and amines.
Scientific Research Applications
N-(benzylcarbamothioyl)-2,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-(benzylcarbamothioyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit catalytic activity. It can also interact with enzymes, inhibiting their activity by binding to the active site or altering the enzyme’s conformation. These interactions can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
- N-(benzylcarbamothioyl)benzamide
- N-(benzylcarbamothioyl)-4-chlorobenzamide
- N-(benzylcarbamothioyl)-3,5-dichlorobenzamide
Comparison: N-(benzylcarbamothioyl)-2,4-dichlorobenzamide is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the benzamide ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced ability to form metal complexes. Compared to its analogs, this compound exhibits higher stability and greater potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-(benzylcarbamothioyl)-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-11-6-7-12(13(17)8-11)14(20)19-15(21)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZRXEZKUZWGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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